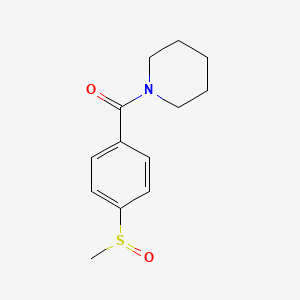
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Aplicaciones Científicas De Investigación
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 has been used extensively in scientific research to study the function of the GABA-A receptor. This receptor plays a critical role in the regulation of neuronal excitability and is involved in a wide range of physiological processes, including anxiety, sleep, and memory. 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 has been shown to be a potent and selective antagonist of the GABA-A receptor, which makes it an ideal tool for studying the function of this receptor.
Mecanismo De Acción
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at a site that is distinct from the GABA binding site and prevents the binding of GABA. This results in a decrease in the inhibitory tone of the GABA-A receptor, which can lead to increased neuronal excitability.
Biochemical and Physiological Effects:
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 can increase the release of glutamate, which is an excitatory neurotransmitter. This effect is thought to be due to the decreased inhibitory tone of the GABA-A receptor. In vivo studies have shown that 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 can produce a range of effects, including anxiogenic effects, sedation, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 is a highly selective antagonist of the GABA-A receptor, which makes it an ideal tool for studying the function of this receptor. It has been used extensively in scientific research and has been shown to produce consistent and reproducible results. However, 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 can produce a range of effects that may be difficult to interpret, depending on the experimental design.
Direcciones Futuras
There are a number of future directions for the study of 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513. One area of interest is the role of the GABA-A receptor in the regulation of anxiety and stress. 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 has been shown to produce anxiogenic effects, which suggests that the GABA-A receptor may play a role in the regulation of anxiety. Another area of interest is the development of more selective antagonists of the GABA-A receptor. 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 is highly selective, but there is still room for improvement in terms of selectivity and potency. Finally, there is interest in the development of new drugs that target the GABA-A receptor for the treatment of a range of neurological and psychiatric disorders. 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 has provided valuable insights into the function of this receptor, and further research in this area may lead to the development of new and more effective treatments.
Métodos De Síntesis
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 can be synthesized via a multistep process that involves the reaction of imidazole with 2-phenyl-1,3-oxazole. The resulting compound is then methylated and purified to yield 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513. This synthesis method is well-established and has been used to produce large quantities of 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 for scientific research purposes.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-13(9-17-8-7-15-10-17)16-14(18-11)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWFFADWUBNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)




![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)